Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group, an acetamido group, and a phenyl group attached to the thiophene ring
Scientific Research Applications
Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dione, in the presence of sulfur sources like Lawesson’s reagent or phosphorus pentasulfide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated thiophene intermediate in the presence of a palladium catalyst.
Acetamido Group Addition: The acetamido group can be added through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-(4-chlorophenyl)acetamido)-5-phenylthiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3-(2-(4-bromophenyl)acetamido)-5-phenylthiophene-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 3-(2-(4-methylphenyl)acetamido)-5-phenylthiophene-2-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate imparts unique electronic properties, such as increased electronegativity and potential for strong interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
methyl 3-[[2-(4-fluorophenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S/c1-25-20(24)19-16(12-17(26-19)14-5-3-2-4-6-14)22-18(23)11-13-7-9-15(21)10-8-13/h2-10,12H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOERCJPLRYAXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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